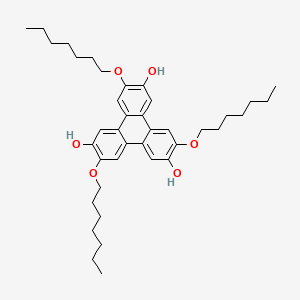
3,7,11-Tris(heptyloxy)triphenylene-2,6,10-triol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,7,11-Tris(heptyloxy)triphenylene-2,6,10-triol is a complex organic compound with the molecular formula C39H54O6 and a molecular weight of 618.842 g/mol . This compound is characterized by its triphenylene core substituted with heptyloxy groups at positions 3, 7, and 11, and hydroxyl groups at positions 2, 6, and 10
Preparation Methods
The synthesis of 3,7,11-Tris(heptyloxy)triphenylene-2,6,10-triol typically involves multiple steps, starting from readily available precursors. One common method involves the alkylation of triphenylene with heptyl bromide in the presence of a base to introduce the heptyloxy groups . This is followed by hydroxylation at specific positions using reagents such as hydrogen peroxide or sodium periodate . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, including controlled temperature, pressure, and the use of catalysts .
Chemical Reactions Analysis
3,7,11-Tris(heptyloxy)triphenylene-2,6,10-triol undergoes various chemical reactions, including:
Reduction: The compound can be reduced to form dihydroxy derivatives using reducing agents such as sodium borohydride .
Substitution: The heptyloxy groups can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields quinones, while reduction results in dihydroxy derivatives .
Scientific Research Applications
3,7,11-Tris(heptyloxy)triphenylene-2,6,10-triol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3,7,11-Tris(heptyloxy)triphenylene-2,6,10-triol involves its interaction with specific molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with biological molecules, influencing their structure and function . The heptyloxy groups contribute to the compound’s lipophilicity, enhancing its ability to penetrate cell membranes and interact with intracellular targets . These interactions can modulate various biological processes, including signal transduction and gene expression .
Comparison with Similar Compounds
3,7,11-Tris(heptyloxy)triphenylene-2,6,10-triol can be compared with other similar compounds, such as:
2,3,6,7,10,11-Hexahydroxytriphenylene: This compound has hydroxyl groups at all six positions, making it more hydrophilic and less lipophilic compared to this compound.
2,3,6,7,10,11-Hexaaminotriphenylene: This compound contains amino groups instead of hydroxyl groups, which significantly alters its chemical reactivity and biological interactions.
The uniqueness of this compound lies in its balanced hydrophilic and lipophilic properties, making it versatile for various applications .
Properties
CAS No. |
906663-82-9 |
|---|---|
Molecular Formula |
C39H54O6 |
Molecular Weight |
618.8 g/mol |
IUPAC Name |
3,7,11-triheptoxytriphenylene-2,6,10-triol |
InChI |
InChI=1S/C39H54O6/c1-4-7-10-13-16-19-43-37-25-31-28(22-34(37)40)32-26-38(44-20-17-14-11-8-5-2)36(42)24-30(32)33-27-39(35(41)23-29(31)33)45-21-18-15-12-9-6-3/h22-27,40-42H,4-21H2,1-3H3 |
InChI Key |
AYJYEXYYLWCPRQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCOC1=C(C=C2C(=C1)C3=CC(=C(C=C3C4=CC(=C(C=C24)OCCCCCCC)O)OCCCCCCC)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Iodo-N-(4-iodophenyl)-N-[4-(octyloxy)phenyl]aniline](/img/structure/B14195972.png)
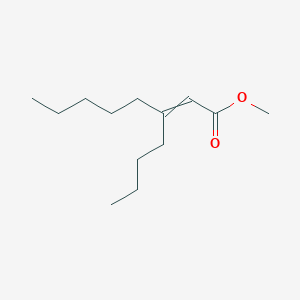
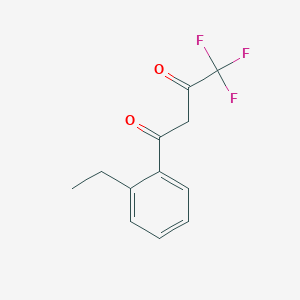
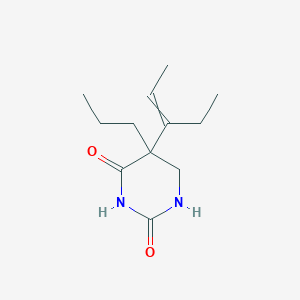
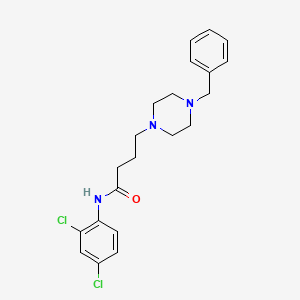
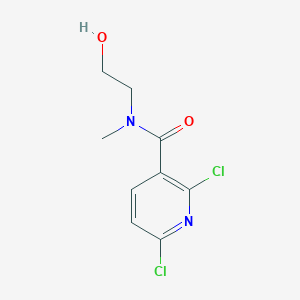
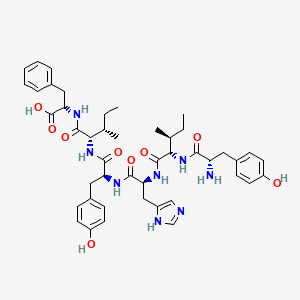
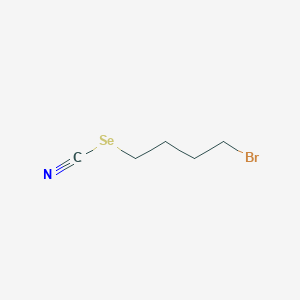
![9-(2-Methoxynaphthalen-1-yl)naphtho[2,3-c]furan-1(3H)-one](/img/structure/B14196010.png)
![2-(2,5-Dimethyl-1-oxaspiro[2.5]octan-2-yl)-4-methyl-1,3-thiazole](/img/structure/B14196013.png)
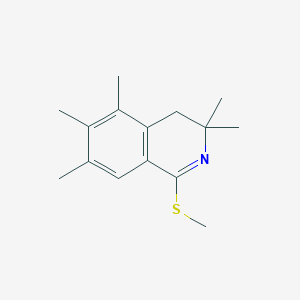

![N-{2-[(1-Acetylpiperidin-4-yl)amino]phenyl}-2,4-dichlorobenzamide](/img/structure/B14196030.png)
![2-{[Dimethyl(phenyl)silyl]tellanyl}-1,1,1,3,3,3-hexamethyl-2-(trimethylsilyl)trisilane](/img/structure/B14196031.png)
